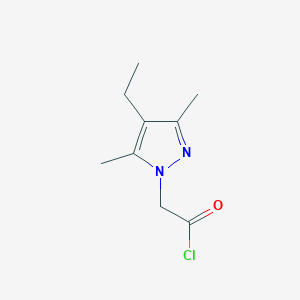

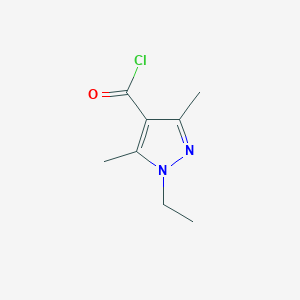

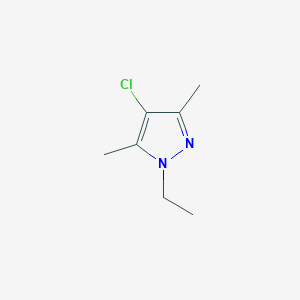

(4-乙基-3,5-二甲基-1H-吡唑-1-基)乙酰氯

描述

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .

Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .

Chemical Reactions Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture . In particular, they are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

科学研究应用

合成与表征

吡唑衍生物的合成和生物活性:一项研究描述了 3,5-二甲基-1H-吡唑衍生物的合成及其在杂环化合物中的应用。这些化合物,包括 2-[(3,5-二甲基-1H-吡唑-1-基)乙酰]肼基碳酰胺,显示出显着的抗菌活性 (Al-Smaisim,2012)。

吡唑甲酸酯衍生物在杀虫剂生产中的应用:对吡唑甲酸酯衍生物(包括 3,5-二甲基-1H-吡唑-4-羧酸)合成的研究突出了它们在创造新型杀虫剂中的应用 (Xiao-qiang,2007)。

吡唑基乙基吡啶配合物的催化作用:一项研究详细介绍了类似于 2-[1-(3,5-二甲基吡唑-1-基)乙基]吡啶的化合物的合成,当它们与 Ni(II) 和 Fe(II) 卤化物结合时,形成了用于酮类转移氢化的活性催化剂 (Magubane 等人,2017)。

生物学评价和药理学特性

吡唑基噻唑并异噁唑和吡唑基噻二唑的生物学评价:本研究讨论了类似 2-[(3,5-二甲基-1H-吡唑-1-基)乙酰]肼基碳酰胺的衍生物的合成及其抗菌活性评价 (Thadhaney 等人,2011)。

1-氰基乙酰-3,5-二甲基吡唑衍生物的抗癌活性:一项研究展示了 3-(3,5-二甲基-1H-吡唑-1-基)-3-氧代丙腈衍生物的合成及其潜在的抗癌活性 (Metwally、Abdelrazek 和 Eldaly,2016)。

吡唑衍生物作为抗菌和抗癌剂:对吡唑衍生物(包括 4-氨基-3-(4-氯苯基)-1H-吡唑-5-基-甲酮)的研究显示了它们作为抗菌和抗癌剂的有效性 (Hafez、El-Gazzar 和 Al-Hussain,2016)。

作用机制

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s worth noting that similar compounds have shown potent activity against certain strains of mycobacterium tuberculosis . This suggests that the compound may interact with specific targets in these organisms, leading to their inhibition or death.

Biochemical Pathways

Based on the broad range of activities exhibited by similar compounds, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

The compound has a molecular weight of 200.67 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Similar compounds have shown potent activity against certain strains of mycobacterium tuberculosis , suggesting that the compound may have antimicrobial effects.

属性

IUPAC Name |

2-(4-ethyl-3,5-dimethylpyrazol-1-yl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-4-8-6(2)11-12(7(8)3)5-9(10)13/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDASZLXYIWKQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C)CC(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3087105.png)

![5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid](/img/structure/B3087113.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B3087134.png)

![2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087136.png)

![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087210.png)